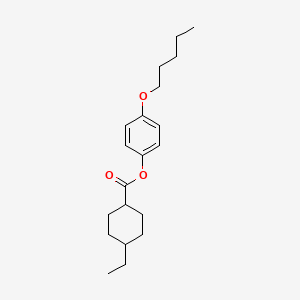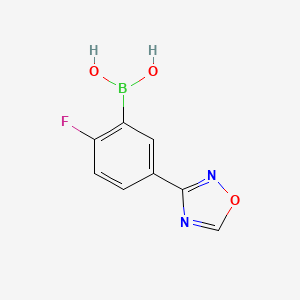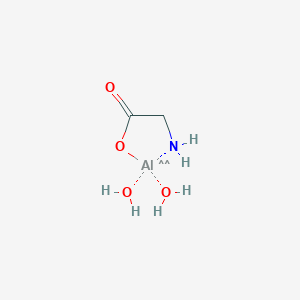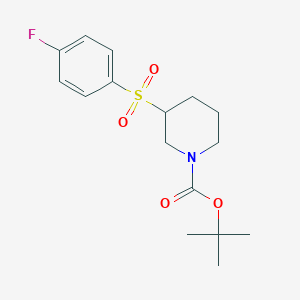![molecular formula C14H23BO2 B15148123 2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148123.png)
2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohex-1-en-1-yl derivatives with boronic acid or boronate esters under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized dioxaborolane derivatives.
Scientific Research Applications
2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound can be used in the development of boron-based drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, influencing their reactivity and stability. This interaction is crucial in applications such as catalysis and drug development, where the boron-containing compound can modulate the activity of enzymes or other biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A structurally related compound with a cyclohexenone ring.
Cyclohex-1-en-1-yl acetate: Another similar compound with a cyclohexenyl group.
Uniqueness
2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron-containing compounds, such as in organic synthesis and materials science.
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h8,10-11H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZSVSZZECWICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)

![N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
![((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B15148066.png)
![2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148068.png)
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B15148073.png)


![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B15148104.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide](/img/structure/B15148107.png)

![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)

